Cyperolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

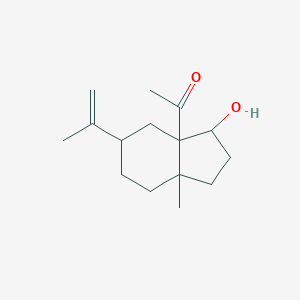

Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Introduction to Cyperolone

This compound, a sesquiterpenoid derived from the plant Cyperus rotundus, has garnered attention for its diverse applications in scientific research. This compound is known for its potential therapeutic properties and has been studied extensively in various fields, including pharmacology, agriculture, and biochemistry. This article provides a detailed overview of the applications of this compound, supported by case studies and data tables that highlight its significance in scientific research.

Medicinal Applications

This compound has been investigated for its potential medicinal properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. A study highlighted its efficacy against specific bacterial strains, suggesting potential use in developing new antibiotics .

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways, which has been documented in several studies .

- Antioxidant Effects : The compound's ability to scavenge free radicals positions it as a potential agent in preventing oxidative stress-related diseases .

Agricultural Applications

This compound's applications extend into agriculture, particularly in pest management:

- Natural Pesticide : Studies have demonstrated that this compound can act as a natural insect repellent. Its effectiveness against specific agricultural pests suggests it could be integrated into sustainable pest management strategies .

- Plant Growth Regulator : Research indicates that this compound may influence plant growth and development, potentially enhancing crop yields when used appropriately .

Biochemical Research

In biochemical research, this compound serves as a valuable tool:

- Biochemical Pathway Studies : this compound is utilized to elucidate metabolic pathways in plants and microorganisms, aiding in the understanding of secondary metabolite production .

- Phytochemical Screening : It is frequently included in phytochemical studies to assess the bioactive compounds present in various plant species, contributing to the field of ethnopharmacology .

Case Study 1: Antimicrobial Efficacy

A study published in Organic Letters explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at low concentrations, supporting its potential as an alternative antimicrobial agent .

Case Study 2: Agricultural Impact

Research conducted on the application of this compound as a natural pesticide demonstrated a significant reduction in pest populations in controlled trials. The results highlighted not only its effectiveness but also its safety for non-target organisms, making it an environmentally friendly option for pest control .

Table 1: Summary of this compound's Biological Activities

Table 2: Synthesis Steps of this compound

| Step Number | Description |

|---|---|

| 1 | Starting from (R)-(-)-carvone |

| 2 | Platinum-catalyzed cycloisomerization |

| ... | Additional steps leading to final product |

Eigenschaften

CAS-Nummer |

13741-46-3 |

|---|---|

Molekularformel |

C15H24O2 |

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1 |

InChI-Schlüssel |

YALFFHSIVPCNLF-QPSCCSFWSA-N |

SMILES |

CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C |

Kanonische SMILES |

CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |

melting_point |

41-42°C |

Physikalische Beschreibung |

Solid |

Synonyme |

cyperolone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.